molecular formula C7H6BrNO2 B12962499 2-Bromo-6-methoxyisonicotinaldehyde

2-Bromo-6-methoxyisonicotinaldehyde

Cat. No.: B12962499
M. Wt: 216.03 g/mol
InChI Key: DVDHXNXSSIBCRM-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxyisonicotinaldehyde is an organic compound with the molecular formula C(_7)H(_6)BrNO(_2) It is a derivative of isonicotinaldehyde, featuring a bromine atom at the 2-position and a methoxy group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxyisonicotinaldehyde typically involves the bromination of 6-methoxyisonicotinaldehyde. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl(_4)) or dichloromethane (CH(_2)Cl(_2)). The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxyisonicotinaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).

    Oxidation: Potassium permanganate (KMnO(_4)) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH(_4)) in methanol or ethanol.

Major Products

    Substitution: Formation of 2-substituted-6-methoxyisonicotinaldehyde derivatives.

    Oxidation: Formation of 2-Bromo-6-methoxyisonicotinic acid.

    Reduction: Formation of 2-Bromo-6-methoxyisonicotinalcohol.

Scientific Research Applications

2-Bromo-6-methoxyisonicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxyisonicotinaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methoxyisonicotinaldehyde: Similar structure but with the methoxy group at the 3-position.

    2-Bromo-5-methoxyisonicotinaldehyde: Similar structure but with the methoxy group at the 5-position.

    6-Bromo-2-chloro-3-methoxyisonicotinaldehyde: Contains both bromine and chlorine atoms with the methoxy group at the 3-position.

Uniqueness

2-Bromo-6-methoxyisonicotinaldehyde is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

2-bromo-6-methoxypyridine-4-carbaldehyde

InChI

InChI=1S/C7H6BrNO2/c1-11-7-3-5(4-10)2-6(8)9-7/h2-4H,1H3

InChI Key

DVDHXNXSSIBCRM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)C=O)Br

Origin of Product

United States

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